molecular formula C11H21NO3 B2784673 1-Boc-3-hydroxy-5-methylpiperidine CAS No. 1909335-89-2

1-Boc-3-hydroxy-5-methylpiperidine

Cat. No.: B2784673
CAS No.: 1909335-89-2
M. Wt: 215.293
InChI Key: MEYHEQDHYZKZJR-UHFFFAOYSA-N
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Description

1-Boc-3-hydroxy-5-methylpiperidine, also known as tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol. This compound is a useful research chemical and is often employed as a building block in organic synthesis.

Preparation Methods

The synthesis of 1-Boc-3-hydroxy-5-methylpiperidine can be achieved through various methods. One such method involves the use of ®-glyceraldehyde acetonide as a starting material. The process includes a series of reactions such as Wittig reaction-based acetonitrile group addition, palladium-carbon-based double bond reduction, deprotection, p-tosyl selective addition, Raney nickel-based hydrogenation reduction of the nitrile group, and finally, piperidine ring nitrogen Boc protection . This method is advantageous as it utilizes cheap chiral raw materials and avoids large material consumption and yield loss associated with splitting technology.

Chemical Reactions Analysis

1-Boc-3-hydroxy-5-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium hydride (NaH).

Scientific Research Applications

1-Boc-3-hydroxy-5-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as a reactant for the synthesis of inhibitors and antagonists, such as Pim-1 inhibitors, Vasopressin1b receptor antagonists, and CXCR4 antagonists.

    Medicine: The compound is involved in the development of anti-HIV agents, amide CCR5 antagonists, and inhibitors of S.

    Industry: It is used in the production of pharmaceutical intermediates and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-3-hydroxy-5-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific application and target .

Comparison with Similar Compounds

1-Boc-3-hydroxy-5-methylpiperidine can be compared with other similar compounds, such as:

    1-Boc-3-hydroxypiperidine: This compound lacks the methyl group present in this compound, which can affect its reactivity and applications.

    1-Boc-3-hydroxy-4-methylpiperidine: The position of the methyl group differs, leading to variations in chemical properties and reactivity.

    1-Boc-3-hydroxy-2-methylpiperidine: Similar to the previous compound, the position of the methyl group influences its chemical behavior.

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYHEQDHYZKZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909335-89-2
Record name tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate
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